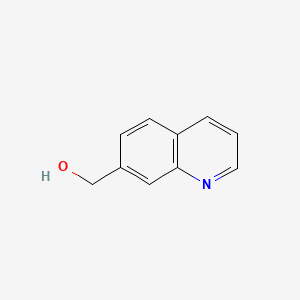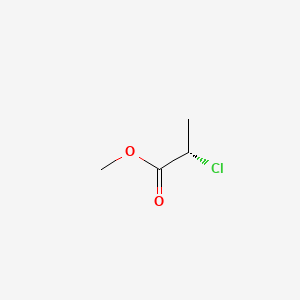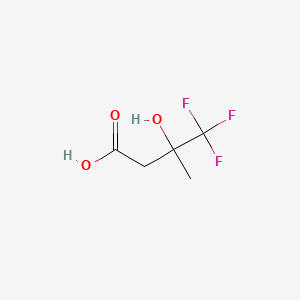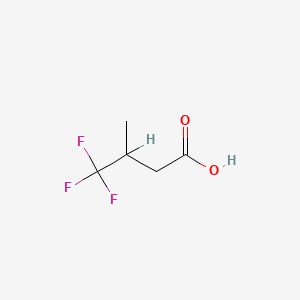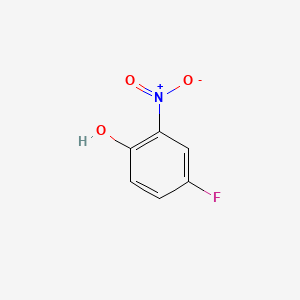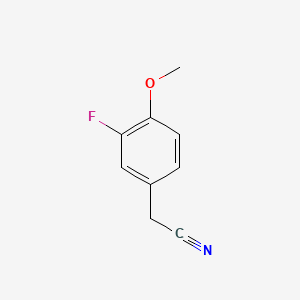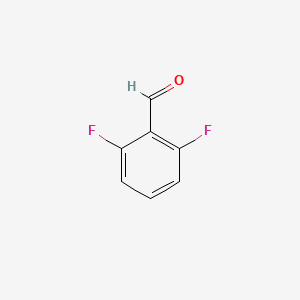
3-(TERT-BUTIL)CICLOHEXANONA
Descripción general
Descripción
3-(TERT-BUTYL)CYCLOHEXANONE is an organic compound with the molecular formula C10H18O. It is a derivative of cyclohexanone, where a tert-butyl group is attached to the third carbon of the cyclohexanone ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
3-(TERT-BUTYL)CYCLOHEXANONE is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis for the preparation of various complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used as a solvent and in the production of polymers and resins.
Mecanismo De Acción
3-(Tert-Butyl)cyclohexanone, also known as Cyclohexanone, 3-(1,1-dimethylethyl)- or 3-tert-butylcyclohexan-1-one, is a compound with a molecular formula of C10H18O . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Mode of Action
It’s known that the compound has a cyclohexanone ring, which may undergo various chemical reactions such as oxidation . More detailed studies are needed to fully understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
Cyclohexanone compounds are known to undergo e2 elimination reactions, which involve the removal of two substituents with the addition of a strong base, resulting in an alkene
Result of Action
It’s known that cyclohexanone compounds can undergo conformational changes, which could potentially affect their biological activity . More research is needed to elucidate the specific molecular and cellular effects of this compound’s action.
Action Environment
The action, efficacy, and stability of 3-(Tert-Butyl)cyclohexanone can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . It’s also recommended to avoid dust formation and ensure adequate ventilation when handling this compound .
Métodos De Preparación
The synthesis of 3-(TERT-BUTYL)CYCLOHEXANONE can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions. Industrial production methods may involve catalytic processes to enhance yield and purity .
Análisis De Reacciones Químicas
3-(TERT-BUTYL)CYCLOHEXANONE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the reagents and conditions used .
Comparación Con Compuestos Similares
3-(TERT-BUTYL)CYCLOHEXANONE can be compared with other similar compounds such as:
Cyclohexanone, 4-(1,1-dimethylethyl)-: This compound has the tert-butyl group attached to the fourth carbon of the cyclohexanone ring, resulting in different chemical and physical properties.
Cyclohexane, (1,1-dimethylethyl)-: This compound lacks the ketone functional group, leading to different reactivity and applications.
The uniqueness of 3-(TERT-BUTYL)CYCLOHEXANONE lies in its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
3-tert-butylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZOKOQSQKNYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-99-2 | |
| Record name | 3-tert-Butylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butylcyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-TERT-BUTYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB5DSJ5DKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


